molecular formula C5H11NO5 B1426034 (+/-)-2-(Methylamino)succinic acid, monohydrate CAS No. 303750-06-3

(+/-)-2-(Methylamino)succinic acid, monohydrate

Cat. No.: B1426034
CAS No.: 303750-06-3
M. Wt: 165.14 g/mol
InChI Key: KOLPRLJAAGQDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-2-(Methylamino)succinic acid, monohydrate is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a methylamino group

Scientific Research Applications

(+/-)-2-(Methylamino)succinic acid, monohydrate has several

Mechanism of Action

Target of Action

The primary target of (+/-)-2-(Methylamino)succinic acid, monohydrate, also known as succinic acid, is the tricarboxylic acid cycle (TCA) . This cycle is a central pathway in cellular metabolism where succinic acid serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water .

Mode of Action

Succinic acid interacts with its targets by participating in the TCA cycle. It is involved in the conversion of nutrients into energy-rich ATP molecules . Succinic acid has a higher propensity to reside in the aqueous surface region than its deprotonated form, which is effectively depleted from the surface due to the two strongly hydrated carboxylate groups .

Biochemical Pathways

Succinic acid plays a significant role in the TCA cycle, a central pathway in cellular metabolism. It serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy-rich ATP molecules . It is also involved in the valine and leucine/isoleucine degradation pathways, pantothenate and CoA biosynthesis, and SNARE interactions in vesicular transport .

Result of Action

The molecular and cellular effects of succinic acid’s action are primarily related to energy production. As a part of the TCA cycle, succinic acid contributes to the production of ATP, the main energy currency of cells . Additionally, succinic acid has antimicrobial properties and is an effective anti-inflammatory, making it beneficial for treating acne and other inflammatory skin conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of succinic acid. For instance, in the presence of certain bacteria, succinic acid production can be stimulated . Nitrogen deprivation can also double the succinic acid content of certain cells . Furthermore, succinic acid’s action can be influenced by pH values and bulk concentrations .

Safety and Hazards

Bio-succinic acid production technologies have been evaluated considering technical, economic, environmental, and process hazard aspects . Both technologies are flagged for higher process hazards and require the right measures to enhance process safety and mitigate environmental loads and worker exposure .

Future Directions

Bio-succinic acid from renewable resources has gained increasing attention as a potential bio-derived platform chemical for the detergent/surfactant, ion chelator, food, and pharmaceutical markets . Techno-economic analysis and life cycle assessment indicate the process is financially viable and can reduce greenhouse gas emissions by 34–90% relative to fossil-based production processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-(Methylamino)succinic acid, monohydrate can be achieved through several methods. One common approach involves the reaction of succinic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization to obtain the monohydrate form.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. For example, the electrocatalytic reduction of itaconic acid to methylsuccinic acid using fermentation broth as a substrate solution has been studied . This method leverages renewable feedstocks and offers a sustainable approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-(Methylamino)succinic acid, monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Properties

IUPAC Name

2-(methylamino)butanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPRLJAAGQDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718485
Record name N-Methylaspartic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303750-06-3
Record name N-Methylaspartic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-2-(Methylamino)succinic acid, monohydrate
Reactant of Route 2
Reactant of Route 2
(+/-)-2-(Methylamino)succinic acid, monohydrate
Reactant of Route 3
Reactant of Route 3
(+/-)-2-(Methylamino)succinic acid, monohydrate
Reactant of Route 4
Reactant of Route 4
(+/-)-2-(Methylamino)succinic acid, monohydrate
Reactant of Route 5
Reactant of Route 5
(+/-)-2-(Methylamino)succinic acid, monohydrate
Reactant of Route 6
Reactant of Route 6
(+/-)-2-(Methylamino)succinic acid, monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.